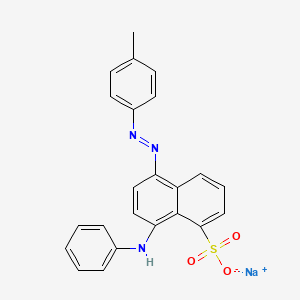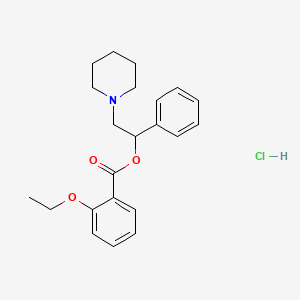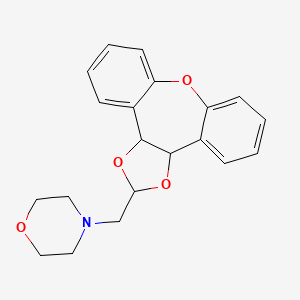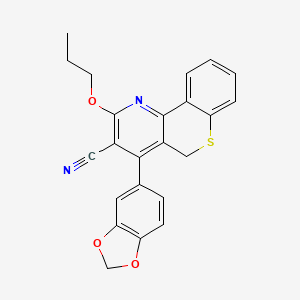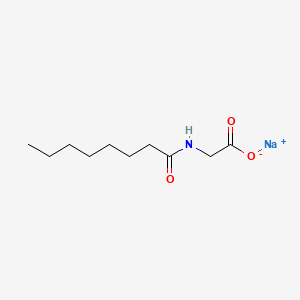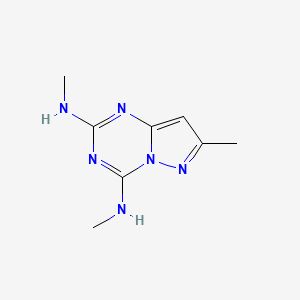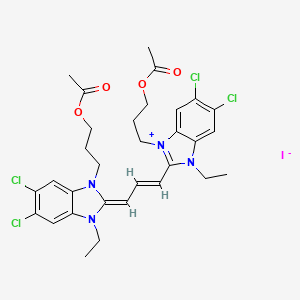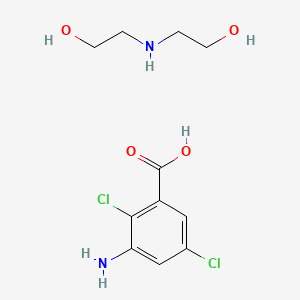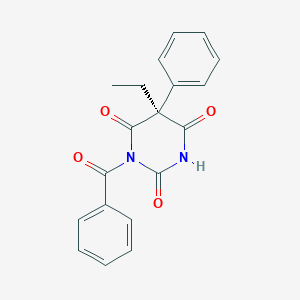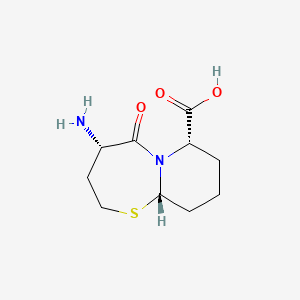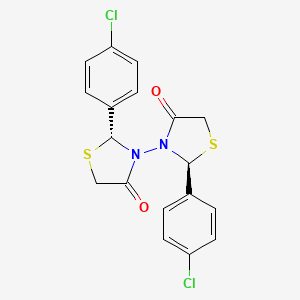
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(4-chlorophenyl)-, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- is a complex organic compound characterized by its bithiazolidine core and chlorophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- typically involves the condensation of appropriate thiazolidine derivatives with chlorophenyl reagents under controlled conditions. Common reagents include thionyl chloride, chlorophenyl isocyanate, and base catalysts such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Halogen substitution reactions can occur, especially involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different halogen atoms into the chlorophenyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its chlorophenyl groups may impart unique characteristics to polymers or coatings.
Mécanisme D'action
The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- involves its interaction with molecular targets through its bithiazolidine core and chlorophenyl substituents. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with known biological activity.
Bis(4-chlorophenyl) derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
The uniqueness of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- lies in its bithiazolidine core combined with chlorophenyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
95035-77-1 |
|---|---|
Formule moléculaire |
C18H14Cl2N2O2S2 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(2S)-2-(4-chlorophenyl)-3-[(2R)-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2/t17-,18+ |
Clé InChI |
JODCNIPMCHXUTK-HDICACEKSA-N |
SMILES isomérique |
C1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)N3[C@@H](SCC3=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)N3C(SCC3=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


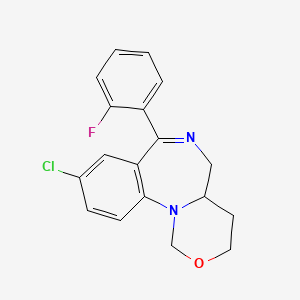
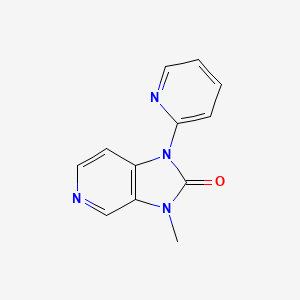
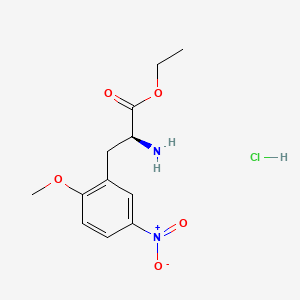
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
